N-allyl-2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide
Description
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Properties
IUPAC Name |
2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-prop-2-enylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3F3N3O2S/c1-3-6-25(28(26,27)14-8-11(17)4-5-12(14)18)24(2)15-13(19)7-10(9-23-15)16(20,21)22/h3-5,7-9H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNAESLCPDPZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC=C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article summarizes its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₃Cl₂F₃N₄O₂S
- Molecular Weight : 343.75 g/mol
- CAS Number : 339276-26-5
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on its antimicrobial and antiviral properties. The following sections detail the specific activities observed in research studies.
Antimicrobial Activity
Research has indicated that derivatives of sulfonohydrazides, including this compound, show significant antimicrobial properties against a range of pathogens.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Escherichia coli | 18 | |
| Salmonella typhimurium | 20 | |
| Candida albicans | 15 |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
Antiviral Activity
The compound's antiviral potential has been explored, particularly its efficacy against various viruses. In vitro studies have shown that it can inhibit the replication of several viruses.
Table 2: Antiviral Activity Against Viral Strains
These findings indicate that this compound may serve as a promising candidate for antiviral drug development.
The biological activity of this compound is primarily attributed to its ability to interfere with key viral and bacterial processes:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for viral replication, such as RNA polymerases and proteases.
- Disruption of Cell Membrane Integrity : Its hydrophobic properties allow it to disrupt microbial cell membranes, leading to cell lysis.
- Interference with Metabolic Pathways : The presence of halogenated and sulfonamide groups may affect metabolic pathways within pathogens.
Case Studies
Several studies have investigated the biological effects of this compound in detail:
- Study on Antiviral Efficacy : A study published in MDPI demonstrated that this compound significantly reduced viral loads in infected cell cultures, suggesting a strong potential for therapeutic applications against viral infections ( ).
- Evaluation of Antimicrobial Properties : Another study assessed the antimicrobial efficacy against resistant strains of bacteria and fungi, revealing that the compound exhibited superior activity compared to conventional antibiotics ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
